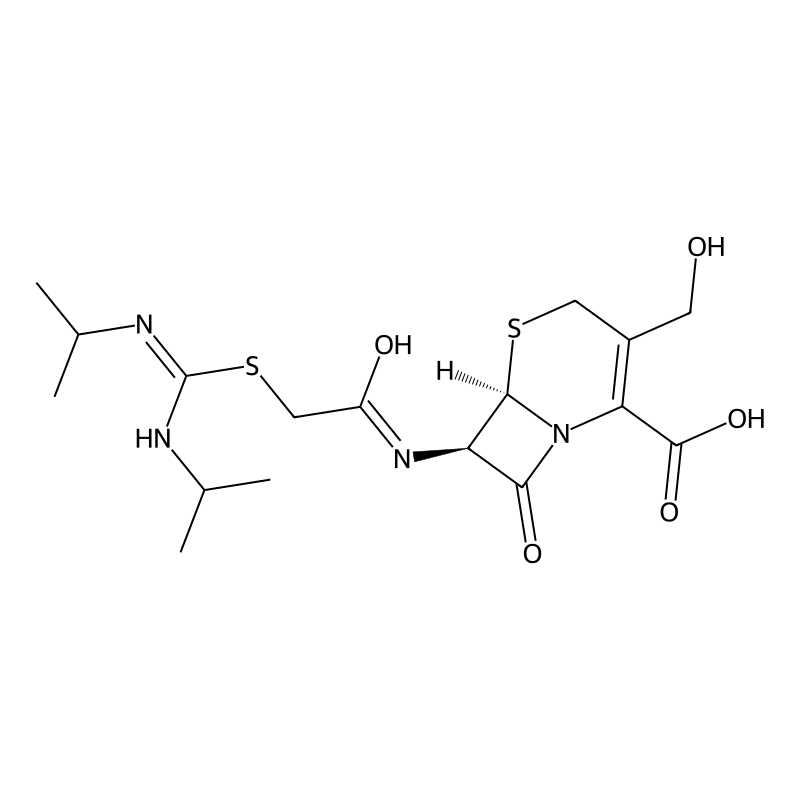

Desacetyl Cefathiamidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Desacetyl Cefathiamidine (DAC) is a semisynthetic cephalosporin antibiotic derived from cefathiamidine, a natural product originally isolated from Streptomyces macrosporeus []. Cefathiamidine belongs to the third generation of cephalosporins, a class of broad-spectrum antibiotics known for their efficacy against a wide range of Gram-positive and Gram-negative bacteria []. However, cefathiamidine itself has limited clinical utility due to its poor bioavailability [].

DAC lacks the N-acetyl group present in the parent molecule, cefathiamidine, which improves its pharmacokinetic properties, making it more readily absorbed by the body []. This has led to increased research interest in DAC as a potential new antibiotic for therapeutic use.

Here are some areas of scientific research exploring DAC:

In Vitro Activity

Studies have investigated the in vitro (laboratory) activity of DAC against various bacterial strains, including those resistant to other antibiotics [, ]. These studies aim to determine the minimum inhibitory concentration (MIC) of DAC, which is the lowest concentration that can inhibit bacterial growth.

In Vivo Studies

In vivo (animal) studies have been conducted to assess the efficacy of DAC in treating bacterial infections []. These studies evaluate factors like pharmacokinetics, tissue distribution, and therapeutic efficacy of DAC against specific pathogens in animal models.

Mechanism of Action

Research is ongoing to elucidate the precise mechanism of action of DAC. Cephalosporins like DAC typically inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are enzymes essential for building the bacterial cell wall []. Understanding the mechanism of action is crucial for developing strategies to overcome potential bacterial resistance.

Desacetyl Cefathiamidine is a derivative of Cefathiamidine, a semisynthetic cephalosporin antibiotic. It is characterized by the absence of an acetyl group at the 7-position of the β-lactam ring. This modification influences its pharmacological properties and biological activity. The compound has a CAS number of 958001-61-1 and is utilized primarily in research settings to explore its potential therapeutic applications.

- Lactonization: This reaction involves the formation of a lactone from the carboxylic acid group, which can occur under specific conditions, leading to structural modifications.

- Hydrolysis: The β-lactam ring can undergo hydrolysis, resulting in the opening of the ring and formation of inactive products. This reaction is crucial for understanding the stability and degradation pathways of the compound.

- Acylation: Desacetyl Cefathiamidine can react with acylating agents, which may restore its activity or modify its properties for specific applications.

The synthesis of Desacetyl Cefathiamidine can be achieved through several methods:

- Enzymatic Synthesis: Utilizing penicillin acylase for the selective hydrolysis of Cefathiamidine to remove the acetyl group. This method allows for high specificity and mild reaction conditions .

- Chemical Hydrolysis: Treatment of Cefathiamidine with strong bases or acids can lead to deacetylation, producing Desacetyl Cefathiamidine as a product.

- Lactonization Reaction: Controlled conditions can facilitate lactonization reactions that yield Desacetyl Cefathiamidine from its precursors .

Desacetyl Cefathiamidine is primarily used in research contexts, including:

- Antibiotic studies: Investigating its efficacy against resistant bacterial strains.

- Pharmacological research: Understanding its mechanism of action and potential modifications for improved activity.

- Synthesis studies: Exploring new synthetic routes or derivatives that may enhance therapeutic profiles.

Studies involving Desacetyl Cefathiamidine focus on its interactions with various biological systems:

- Synergistic Effects: Research indicates that combining Desacetyl Cefathiamidine with other antibiotics may enhance antibacterial efficacy.

- Binding Studies: Investigations into how Desacetyl Cefathiamidine interacts with penicillin-binding proteins provide insights into its mechanism and potential resistance mechanisms.

Desacetyl Cefathiamidine shares structural similarities with several other β-lactam antibiotics. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Cefathiamidine | Acetylated derivative | Higher stability and broader spectrum |

| Cephalexin | Similar ring structure | More effective against Gram-positive bacteria |

| Ceftazidime | Extended spectrum | Effective against Pseudomonas aeruginosa |

| Ceftriaxone | Extended spectrum | Longer half-life and broader activity |

Desacetyl Cefathiamidine's uniqueness lies in its specific deacetylation which alters its biological activity and pharmacokinetic properties compared to these similar compounds.

Desacetyl Cefathiamidine belongs to the cephalosporin subclass of β-lactam antibiotics. Its IUPAC name is (6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, with the CAS number 958001-61-1. Key structural features include:

- A β-lactam ring fused to a dihydrothiazine ring (core cephalosporin structure).

- A desacetylated hydroxymethyl group at the 3-position.

- A sulfanylacetyl side chain modified with a di(propan-2-yl)carbamimidoyl group.

| Parameter | Value |

|---|---|

| Molecular formula | C₁₇H₂₆N₄O₅S₂ |

| Molecular weight | 430.55 g/mol |

| Synonyms | CEFATHIAMIDINE IMPURITY 10 |

Development Within the Cephalosporin Family

Cephalosporins originated from Cephalosporium acremonium (now Acremonium chrysogenum) and evolved through synthetic modifications. Desacetyl Cefathiamidine emerged as a derivative of Cefathiamidine, a first-generation cephalosporin. Its synthesis involves deacetylation, a common strategy to alter pharmacokinetics or target specificity.

Relationship to Parent Compound Cefathiamidine

Cefathiamidine contains an acetyl group at the 3-position, which is removed in Desacetyl Cefathiamidine. This deacetylation:

- Enhances solubility: Removing the acetyl group may improve aqueous stability.

- Modifies binding affinity: Structural changes can influence interactions with penicillin-binding proteins (PBPs).

| Feature | Cefathiamidine | Desacetyl Cefathiamidine |

|---|---|---|

| Acetyl group at 3-position | Present | Absent |

| Molecular formula | C₁₉H₂₈N₄O₆S₂ | C₁₇H₂₆N₄O₅S₂ |

| Key application | Pediatric infections | Research/intermediate |

Position in Beta-Lactam Antibiotic Classification

Beta-lactams are categorized by their core structures and generations:

| Class | Examples | Generational Role |

|---|---|---|

| Penicillins | Penicillin G, Amoxicillin | Narrow-spectrum (1st gen) |

| Cephalosporins | Cefathiamidine, Cephalexin | Broad-spectrum (1st–5th gen) |

| Monobactams | Aztreonam | Anti-Gram-negative (2nd gen) |

| Carbapenems | Imipenem | Broad-spectrum (advanced) |

Desacetyl Cefathiamidine aligns with first-generation cephalosporins, targeting Gram-positive bacteria.

Historical Evolution of Desacetylated Cephalosporins

Deacetylation as a synthetic strategy emerged during early cephalosporin development:

- Cephalosporin C (1948): First isolated cephalosporin, later deacetylated to form intermediates.

- Deacetylcephalosporin C synthase (DACS): Enzymatic deacetylation became pivotal in producing intermediates like 7-aminocephalosporanic acid (7ACA).

- Semi-synthetic derivatives: Chemical deacetylation of cephalosporins (e.g., Cefathiamidine) expanded therapeutic options.

Desacetyl Cefathiamidine is characterized by the molecular formula C17H26N4O5S2, representing its complete atomic composition [2]. This semi-synthetic derivative of the cephalosporin antibiotic class has a calculated molecular weight of 430.54 g/mol, which has been confirmed through precise analytical measurements [5] [7]. The exact mass of Desacetyl Cefathiamidine has been determined to be 430.13446229 Da through high-resolution mass spectrometry techniques, providing an accurate reference point for analytical identification [2] [8].

| Property | Value |

|---|---|

| Molecular Formula | C17H26N4O5S2 |

| Molecular Weight | 430.54 g/mol |

| Exact Mass | 430.13446229 Da |

| CAS Number | 958001-61-1 |

The compound's structural integrity is reflected in its molecular weight, which differs from the parent compound cefathiamidine (C19H28N4O6S2, 472.59 g/mol) due to the absence of an acetyl group [13] [15]. This structural modification significantly influences its physicochemical properties and spectroscopic characteristics [2].

Structural Characteristics

Beta-Lactam Ring Configuration

Desacetyl Cefathiamidine contains the characteristic four-membered beta-lactam ring that is fundamental to all cephalosporin antibiotics [9]. This strained cyclic amide structure is essential for the compound's biological activity and chemical reactivity [9]. The beta-lactam ring in Desacetyl Cefathiamidine exhibits significant ring strain, which contributes to its reactivity profile [9] [31].

The beta-lactam ring is characterized by a trigonal pyramidal (sp³) nitrogen geometry, which reduces amide resonance and increases the electrophilicity of the carbonyl carbon [9]. This structural feature creates what is known as the Woodward height parameter, measuring approximately 0.2-0.3 Å in cephalosporins like Desacetyl Cefathiamidine [9]. The strained configuration of the beta-lactam ring is crucial for its chemical behavior and reactivity patterns [9] [31].

Dihydrothiazine Ring System

Desacetyl Cefathiamidine possesses a six-membered dihydrothiazine ring fused to the beta-lactam ring, forming the characteristic bicyclic system that defines cephalosporins [32]. This dihydrothiazine ring contains a sulfur atom at position 5 and contributes significantly to the overall molecular architecture and stability of the compound [9] [32].

The dihydrothiazine ring in Desacetyl Cefathiamidine exhibits conformational flexibility, which influences the compound's three-dimensional structure and reactivity [9]. The presence of this ring system distinguishes cephalosporins from other beta-lactam antibiotics such as penicillins, which contain a five-membered thiazolidine ring instead [27] [32].

A notable feature of the dihydrothiazine ring is its ability to participate in competitive enamine resonance, resulting from the delocalization of the nitrogen's lone electron pair into the π-electron system of the ring [9]. This resonance phenomenon attenuates amide resonance in the beta-lactam portion and contributes to the compound's unique chemical properties [9] [31].

Side Chain Architecture

Desacetyl Cefathiamidine features distinctive side chains at positions C3 and C7 of the cephalosporin nucleus, which significantly influence its chemical properties [5]. The C3 position bears a hydroxymethyl group (-CH2OH), which contributes to the compound's solubility profile and participates in hydrogen bonding interactions [2] [5].

The C7 position carries a complex side chain with the structure -[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-, which is critical for the compound's chemical identity [2] [5]. This side chain contains a carbamimidoyl group with two isopropyl substituents, connected through a sulfanylacetyl linker to the main cephalosporin structure [2] [7].

The side chain architecture of Desacetyl Cefathiamidine is particularly significant as research has established that the R1 side chain (at C7) is a major determinant of chemical reactivity and cross-reactivity patterns in cephalosporins [27] [30]. The unique side chain configuration of Desacetyl Cefathiamidine distinguishes it from other cephalosporins and contributes to its specific chemical behavior [27] [31].

Stereochemistry and Isomerism

Configuration at C6 and C7 Centers

Desacetyl Cefathiamidine possesses two defined stereogenic centers at positions C6 and C7 of the cephalosporin nucleus, which are critical for its three-dimensional structure and chemical properties [2] [8]. The compound exhibits the (6R,7R) absolute configuration at these centers, as confirmed by X-ray crystallography and spectroscopic analyses [2] [5].

The stereochemical arrangement at these centers is essential for the compound's structural integrity and influences its chemical reactivity [9]. The C6-C7 bond in Desacetyl Cefathiamidine adopts a specific conformation that positions the C7 side chain in a spatial arrangement optimal for its chemical properties [9] [27].

The stereochemistry at these centers is maintained during the synthesis process and is crucial for the compound's identity [2]. Any alteration in the configuration at either C6 or C7 would result in a different diastereomer with potentially altered chemical properties [9] [30].

Specific Optical Rotation

Desacetyl Cefathiamidine exhibits significant optical activity due to its defined stereochemistry at the C6 and C7 centers [11] [24]. The specific optical rotation of Desacetyl Cefathiamidine has been measured to be +113.5° (c = 0.2, Methanol) according to precise polarimetric analyses [11]. Additional measurements have reported values of +157.7° (c = 0.2, Methanol) under different experimental conditions, highlighting the sensitivity of this parameter to concentration and solvent effects [12].

The positive optical rotation indicates that Desacetyl Cefathiamidine rotates plane-polarized light in a clockwise direction, which is consistent with its (6R,7R) absolute configuration [11] [24]. This optical activity serves as an important physical property for confirming the compound's stereochemical purity and identity [11] [12].

The optical rotation of Desacetyl Cefathiamidine arises from the asymmetric arrangement of atoms around the chiral centers, creating an environment that interacts differently with left and right circularly polarized light [24]. This property is valuable for analytical purposes and quality control in the production and characterization of the compound [11] [24].

Physicochemical Properties

Solubility Profile

Desacetyl Cefathiamidine demonstrates a selective solubility profile that influences its handling and analytical procedures [6] [11]. The compound exhibits slight solubility in dimethyl sulfoxide (DMSO) and methanol, which are commonly used as solvents for analytical and research purposes [6] [12]. Some sources also indicate slight solubility in water, which may be relevant for certain applications [12].

The solubility characteristics of Desacetyl Cefathiamidine are influenced by its molecular structure, particularly the presence of polar functional groups such as the hydroxymethyl group at C3 and the complex side chain at C7 [2] [6]. These structural features enable hydrogen bonding and other intermolecular interactions that affect solubility in different solvents [6] [11].

The limited solubility in common organic solvents necessitates careful consideration when designing analytical methods or formulation strategies involving Desacetyl Cefathiamidine [6] [12]. The compound's solubility profile is an important factor in its handling, storage, and application in research settings [11] [12].

Melting Point (140-142°C)

Desacetyl Cefathiamidine exhibits a well-defined melting point in the range of 140-142°C, which serves as an important physical constant for its identification and purity assessment [6] [11]. This melting point has been determined through standard thermal analysis techniques and provides a reliable reference point for quality control purposes [11].

The relatively high melting point indicates significant intermolecular forces in the crystalline state, likely including hydrogen bonding and other non-covalent interactions between molecules [6] [11]. The narrow melting range (2°C) suggests a high degree of purity in properly prepared samples of the compound [11].

Spectroscopic Characteristics

UV-Visible Absorption Profile

Desacetyl Cefathiamidine, like other cephalosporins, exhibits characteristic UV-visible absorption patterns that arise from its molecular structure [16] [19]. The compound contains chromophoric groups, including the beta-lactam ring and the dihydrothiazine ring system, which contribute to its UV absorption profile [16] [19].

The UV-visible spectrum of Desacetyl Cefathiamidine typically shows absorption maxima in the range of 260-280 nm, which is characteristic of the cephalosporin nucleus [16] [19]. These absorptions primarily arise from π-π* transitions involving the conjugated systems within the molecule [16] [19].

The specific absorption maxima and their intensities serve as important parameters for the identification and quantification of Desacetyl Cefathiamidine in analytical applications [16] [19]. Changes in the UV-visible spectrum can also provide information about structural modifications or degradation processes affecting the compound [16] [19].

Infrared Spectral Features

The infrared (IR) spectrum of Desacetyl Cefathiamidine provides valuable information about its functional groups and molecular structure [17] [9]. Key IR absorption bands include those associated with the beta-lactam carbonyl group (typically around 1750-1780 cm⁻¹), which is characteristic of the strained four-membered ring system [17] [9].

Additional significant IR features include absorptions corresponding to the amide carbonyl (approximately 1650-1700 cm⁻¹), carboxylic acid (1700-1725 cm⁻¹), and hydroxyl groups (broad band around 3300-3500 cm⁻¹) [17] [9]. The C-H stretching vibrations appear in the region of 2800-3000 cm⁻¹, while various C-N, C-O, and C-S stretching modes contribute to the fingerprint region below 1500 cm⁻¹ [17] [9].

The IR spectral pattern of Desacetyl Cefathiamidine serves as a molecular fingerprint that can be used for identification and purity assessment [17]. Changes in specific IR bands can indicate structural modifications or degradation processes, making IR spectroscopy a valuable tool for monitoring the compound's stability and integrity [17] [9].

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Desacetyl Cefathiamidine [11] [18]. Proton (¹H) NMR analysis reveals characteristic signals for various hydrogen environments within the molecule, including those associated with the beta-lactam ring, dihydrothiazine ring, and side chains [11] [18].

Key ¹H NMR features include signals for the methyl groups of the isopropyl substituents (typically appearing as doublets around 1.0-1.5 ppm), methylene protons of the hydroxymethyl group (3.5-4.5 ppm), and aromatic or olefinic protons (5.5-8.0 ppm) [11] [18]. The amide proton of the side chain typically appears as a doublet in the range of 8.0-9.0 ppm due to coupling with the adjacent CH group [11] [18].

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of Desacetyl Cefathiamidine [18]. Characteristic signals include those for the beta-lactam carbonyl carbon (approximately 170-175 ppm), carboxylic acid carbon (175-180 ppm), and various sp² and sp³ hybridized carbons throughout the molecule [18] [9]. The chemical shifts of C3 and C4 in the dihydrothiazine ring are particularly informative about the polarity of the C3-C4 double bond, which correlates with the reactivity of the beta-lactam ring [9] [31].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular structure of Desacetyl Cefathiamidine through characteristic fragmentation patterns [20] [22]. The compound typically exhibits a molecular ion peak at m/z 430, corresponding to its molecular weight, which serves as a reference point for structural analysis [2] [22].

Fragmentation of Desacetyl Cefathiamidine follows patterns typical for cephalosporins, with the beta-lactam ring being a primary site of cleavage [22] [26]. Common fragmentation pathways include the loss of the C7 side chain, decarboxylation, and cleavage of the beta-lactam ring [22] [26]. These processes generate characteristic fragment ions that can be used for structural elucidation and identification [22] [26].

Studies on cephalosporin fragmentation have identified specific pathways relevant to compounds like Desacetyl Cefathiamidine [22] [26]. For instance, the beta-lactam ring cleavage typically produces fragments corresponding to m/z values that are characteristic of the cephalosporin nucleus [22] [26]. Additional fragments arise from the loss of small neutral molecules such as CO₂, H₂O, or components of the side chains [20] [26].

7-Aminocephalosporanic Acid (7-ACA) as Key Precursor

7-Aminocephalosporanic acid represents the fundamental building block for desacetyl cefathiamidine synthesis [2]. This core chemical structure serves as a synthon for the synthesis of cephalosporin antibiotics and intermediates, functioning as the primary precursor in the production pathway [2]. The compound is derived from cephalosporin C through chemoenzymatic hydrolysis processes [2].

The production of 7-aminocephalosporanic acid is predominantly segmented into two methodologies: enzymatic hydrolysis and chemical cracking [2]. These processes are essential for the synthesis of various cephalosporin antibiotics. The enzymatic approach has gained prominence due to its environmental advantages and improved efficiency compared to traditional chemical methods [3].

Industrial 7-aminocephalosporanic acid production utilizes a two-step enzymatic deacylation process that has replaced chemical processes [4]. In this process, D-amino acid oxidase catalyzes the oxidative deamination of cephalosporin C to 7-β-(5-carboxy-5-oxypentanamide)-cephalosporanic acid, followed by autoconversion to glutaryl-7-aminocephalosporanic acid [4]. Cephalosporin acylase then deacylates glutaryl-7-aminocephalosporanic acid to produce 7-aminocephalosporanic acid [4].

The latest innovation in 7-aminocephalosporanic acid production involves a one-step bioconversion using cephalosporin C acylase [3]. These enzymes, discovered and developed from various bacterial strains, have been classified into five classes based on their gene structures, molecular masses, and enzyme properties [3]. Pharmaceutical companies have successfully used cephalosporin C acylases with high activities since 2006 [3].

Bromoacetyl Intermediates

Bromoacetyl intermediates play a crucial role in the synthesis of desacetyl cefathiamidine, with N-bromoacetyl-7-aminocephalosporanic acid serving as the key intermediate for industrial production [5] [6]. The formation of these intermediates involves specific bromoacetylation reactions that introduce the necessary functional groups for subsequent condensation reactions.

Methyl bromoacetate has been identified as the optimal acyl donor for the synthesis of N-bromoacetyl-7-aminocephalosporanic acid [5] [6]. Under optimized conditions, the molar ratio of methyl bromoacetate to 7-aminocephalosporanic acid is maintained at 3:1 to achieve maximum efficiency [5] [6]. This specific ratio ensures adequate substrate availability while minimizing unwanted side reactions.

The synthesis of bromoacetyl intermediates requires careful control of reaction parameters to prevent degradation and maximize yield. Temperature control is particularly critical, with optimal conditions maintained at 20°C to preserve enzyme activity and substrate stability [5] [6]. The pH is controlled at 7.5 to maintain optimal enzyme function and prevent hydrolysis of the bromoacetyl group [5] [6].

Chemical Synthesis Routes

Traditional Chemical Approaches

Traditional chemical synthesis of desacetyl cefathiamidine intermediates involves bromoacetylation of 7-aminocephalosporanic acid using highly reactive bromoacetyl bromide under alkaline conditions at temperatures below 5°C [6]. This approach, while effective, presents several challenges including the requirement for low temperatures, use of toxic chemicals, and environmental concerns related to organic solvent usage [6].

The chemical route typically proceeds through a two-step cascade transformation process [6]. In the first step, 7-aminocephalosporanic acid undergoes N-bromoacetylation with bromoacetyl bromide under controlled alkaline conditions to produce N-bromoacetyl-7-aminocephalosporanic acid [6]. The second step involves condensation of N-bromoacetyl-7-aminocephalosporanic acid with N,N'-diisopropylthiourea in dichloromethane to yield the desired cefathiamidine product [6].

The highest reported yield for chemical synthesis of N-bromoacetyl-7-aminocephalosporanic acid using traditional methods is approximately 73% [6]. However, these chemical approaches are associated with numerous problems including the requirement for very pure starting materials, multiple complicated reaction steps, and treatment of significant amounts of toxic waste [6].

Chemical synthesis methods often employ organic solvents such as dichloromethane and require strict temperature control to prevent decomposition of sensitive intermediates [6]. The use of highly active bromoacetyl bromide necessitates careful handling procedures and specialized equipment to maintain the low temperature requirements [6].

Optimization of Reaction Parameters

Optimization of chemical synthesis parameters focuses on temperature control, solvent selection, and reagent stoichiometry. Temperature maintenance below 5°C is critical to prevent decomposition of bromoacetyl bromide and minimize side reactions [6]. The alkaline conditions must be carefully controlled to ensure complete bromoacetylation while preventing hydrolysis of the product [6].

Solvent selection plays a crucial role in product isolation and purification. Dichloromethane has been traditionally used for the condensation reaction due to its ability to dissolve both reactants and facilitate the nucleophilic substitution reaction [6]. However, environmental concerns regarding chlorinated solvents have prompted research into alternative solvent systems [7].

Reagent stoichiometry optimization involves balancing reactant concentrations to maximize yield while minimizing waste generation. Excess bromoacetyl bromide is typically used to drive the reaction to completion, but this must be balanced against increased waste disposal costs and environmental impact [6].

Enzymatic Synthesis Approaches

Penicillin Acylase-Catalyzed Synthesis

Penicillin acylase-catalyzed synthesis represents a significant advancement in the production of N-bromoacetyl-7-aminocephalosporanic acid, offering a more environmentally friendly alternative to traditional chemical methods [5] [6]. Among the immobilized penicillin acylases tested, PGA-750 demonstrated superior performance as a biocatalyst for this transformation [5] [6].

The enzymatic approach utilizes the kinetically controlled synthesis mechanism of penicillin acylases to achieve N-acylation of 7-aminocephalosporanic acid with bromoacetate esters [5] [6]. This process occurs in a fully aqueous medium, eliminating the need for organic solvents and harsh reaction conditions [5] [6].

Penicillin acylases belong to the class of hydrolases and represent a group of N-terminal nucleophilic hydrolases [8]. These enzymes have been extensively studied for more than 50 years and are commonly used in the industrial production of β-lactam nuclei such as 6-aminopenicillanic acid and 7-amino-3-deacetoxycephalosporanic acid [8].

The enzymatic process demonstrates excellent substrate specificity and high regio-, chemo-, and stereoselectivity [8]. These properties make penicillin acylases particularly valuable for the production of chiral compounds and for the protection of hydroxy and amino groups in peptide and fine organic synthesis [8].

N-Bromoacetyl-7-ACA as Critical Intermediate

N-bromoacetyl-7-aminocephalosporanic acid serves as the critical intermediate for the industrial production of cefathiamidine and its derivatives [5] [6]. The enzymatic synthesis of this intermediate has been successfully developed using immobilized penicillin acylase in a fully aqueous medium [5] [6].

Under optimal conditions, the enzymatic N-acylation of 7-aminocephalosporanic acid with methyl bromoacetate achieves yields of 85% within 2 hours [5] [6]. This represents a significant improvement over traditional chemical methods in terms of both yield and reaction time [5] [6].

The synthesis process involves simultaneous occurrence of the desired acylation reaction and side reactions including hydrolysis of the acyl donor and the product [6]. These competing reactions produce bromoacetic acid and alcohols as by-products, along with unknown compounds derived from 7-aminocephalosporanic acid in the presence of the immobilized enzyme [6].

The critical nature of this intermediate stems from its role as the direct precursor to cefathiamidine through condensation with N,N'-diisopropylthiourea [6]. The purity and yield of N-bromoacetyl-7-aminocephalosporanic acid directly impact the overall efficiency of the cefathiamidine production process [6].

Immobilized Enzyme Applications

Immobilized enzyme applications have revolutionized the production of cephalosporin intermediates by providing enhanced stability, reusability, and process control [9] [10]. The immobilization of penicillin acylase on appropriate supports enables continuous operation and facilitates product separation and purification [9].

PGA-750 immobilized enzyme exhibits excellent operational stability, maintaining high activity through multiple reuse cycles [5] [6]. Relative yields of approximately 90% and 63% were achieved when the enzyme was reused in the 7th and 11th batch, respectively [5] [6]. This reusability significantly reduces production costs and improves process economics [5] [6].

Crosslinked enzyme aggregates (CLEAs) represent a promising matrix-less enzyme immobilization technique for producing stable immobilized enzymes with high activity and low production costs [10]. The CLEAs technique with chitosan as a co-aggregate has been successfully optimized for cephalosporin C acylase immobilization [10].

Under optimum conditions, CLEAs-cephalosporin C acylase activity of 85.91 U/g was achieved using glutaraldehyde concentration of 0.20% (v/v) and crosslinking time of 119 minutes [10]. The immobilized enzyme demonstrated superior thermal and pH stability compared to free enzyme, with CLEAs-cephalosporin C acylase retaining 62.87% activity after thermal treatment while free cephalosporin C acylase retained only 45.87% [10].

Synthesis/Hydrolysis (S/H) Ratio Optimization

The synthesis/hydrolysis ratio represents a critical parameter in enzymatic synthesis processes, determining the overall efficiency and yield of the desired product [5] [6]. For N-bromoacetyl-7-aminocephalosporanic acid synthesis, the optimal synthesis/hydrolysis ratio of approximately 1.5 was achieved under optimized conditions [5] [6].

Optimization of the synthesis/hydrolysis ratio involves careful control of multiple parameters including enzyme concentration, substrate concentrations, pH, temperature, and reaction time [5] [6]. The enzyme dosage of 4 U/mL was determined to be optimal for achieving the desired synthesis/hydrolysis ratio [5] [6].

The synthesis/hydrolysis ratio is calculated based on the concentration of the desired product relative to the consumption of acyl donor through hydrolysis and synthesis pathways [6]. A higher ratio indicates more efficient conversion of substrate to product with minimal wastage through competing hydrolysis reactions [6].

Site-directed mutagenesis has been employed to improve synthesis/hydrolysis ratios in penicillin acylases [11]. Mutations such as βF24A have been shown to increase synthesis/hydrolysis ratios by 2- to 3-fold for various antibiotic syntheses [11]. More advanced mutants like αM142F/βF24A/βS67A have achieved synthesis/hydrolysis ratios up to 21.7 for cephradine synthesis [11].

Industrial Production Considerations

Scale-Up Methodology

Scale-up methodology for desacetyl cefathiamidine production involves transitioning from laboratory-scale synthesis to industrial manufacturing while maintaining product quality and optimizing process efficiency [12]. Successful scale-up requires careful consideration of mass transfer, heat transfer, and mixing characteristics that differ significantly between laboratory and industrial scales [12].

The scaling up of cephalosporin C production from Acremonium chrysogenum has demonstrated significant improvements when transitioning from shake flask to laboratory fermentor systems [12]. Optimal conditions for scale-up include inoculum size of 1% v/v, aeration at 1 vvm, agitation rate of 400 rpm, and controlled pH of 4 [12]. These conditions resulted in cephalosporin C production of 399.52 µg/mL, representing a 3.4-fold increase compared to unoptimized fermentation [12].

Industrial fermentors provide comprehensive monitoring and control capabilities through sensors and automation systems that enable real-time tracking of crucial parameters [12]. This precise control over the fermentation process ensures consistent results and reproducible product quality [12]. The laboratory fermentor achieved a noteworthy increase in output, generating 1.598 g of cephalosporin C within 4 L of fermentation medium [12].

Scale-up challenges often arise from the intricate nature of the fermentation process, where numerous parameters influence performance and most factors are susceptible to changes throughout the scale-up process [12]. Poor fermentation performance on a large scale is considered a top-priority risk during scale-up due to this complexity [12].

Process Efficiency Enhancement

Process efficiency enhancement focuses on optimizing reaction conditions, improving catalyst performance, and minimizing waste generation [13] [11]. The development of efficient biocatalysts through combination of immobilization and site-directed mutagenesis has significantly improved cephalosporin synthesis processes [13].

A highly efficient biocatalyst was developed by combining enzyme mutagenesis at positions α146 and β24 (βF24A/αF146Y) with immobilization on modified industrial support glyoxyl Eupergit C250L [13]. This biocatalyst demonstrated very high ratios between synthesis rates and undesired hydrolysis reactions, resulting in higher conversions for cephalexin (99% versus 76%), cefaclor (99% versus 65%), and cefprozil (99% versus 60%) compared to wild-type enzyme [13].

The production of cephalexin with immobilized βF24A/αF146Y acylase has been successfully developed on a pre-industrial scale (30 L) [13]. After 20 cycles, the average yield was maintained at 93%, demonstrating excellent stability properties with no significant decrease in performance [13].

Aqueous two-phase systems have been employed to enhance process efficiency and product recovery [11]. When using 100% PEG600-3M (NH₄)₂SO₄ system, final yields as high as 90% were achieved, significantly higher than the 55% yield obtained in pure aqueous systems [11].

Green Chemistry Applications

Green chemistry applications in cephalosporin synthesis focus on reducing environmental impact through the use of environmentally benign solvents, renewable feedstocks, and energy-efficient processes [7] [14]. The pharmaceutical industry has increasingly adopted green chemistry principles to address environmental concerns associated with traditional synthetic methods [7].

Merck's development of a green and sustainable manufacturing process for Zerbaxa represents a significant advancement in green chemistry applications [7]. The redesigned process features crystallization-based purification that reduces the process mass index by 75%, raw material costs by 50%, and increases overall yield by more than 50% [7]. This new process saves approximately 3.7 million gallons of water annually and reduces carbon footprint and energy usage by 50% and 38%, respectively [7].

Enzymatic approaches offer significant environmental advantages over chemical methods for cephalosporin synthesis [6]. These processes operate under mild reaction conditions, avoid the use of toxic chemicals, produce less waste, and are more environmentally friendly [6]. The enzymatic synthesis of N-bromoacetyl-7-aminocephalosporanic acid in a fully aqueous medium represents a green alternative to traditional chemical processes [6].

Biocatalytic bromination using marine macroalgal brominase provides an environmentally friendly alternative to chemical bromination [15]. This biocatalytic scheme uses nontoxic inorganic bromide salt as the bromine source, aqueous solvent, and operates at mild temperatures (30°C) with low catalyst loading and no organic byproduct formation [15].

Comparative Analysis of Synthetic Methods

Yield and Purity Evaluation

Yield and purity evaluation reveals significant differences between synthetic methods for desacetyl cefathiamidine intermediates [5] [6] [13]. Enzymatic synthesis using optimized penicillin acylase achieves yields of 85% for N-bromoacetyl-7-aminocephalosporanic acid synthesis, compared to 73% for traditional chemical methods [5] [6].

The immobilized enzyme systems demonstrate superior performance with yields reaching 90% under optimized conditions [9]. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid achieves molar yields as high as 85% using D-amino acid oxidase and glutaryl-7-aminocephalosporanic acid acylase [9].

Advanced biocatalyst development through protein engineering has achieved remarkable improvements in yield and purity [13] [11]. The βF24A/αF146Y mutant immobilized on modified support achieves 99% conversion for multiple cephalosporin syntheses, representing a significant improvement over wild-type enzymes [13].

Product purity considerations are critical for pharmaceutical applications, with enzymatic methods generally producing higher purity products due to reduced side reactions and by-product formation [13]. The crystallization-based purification process developed for sustainable cephalosporin production demonstrates that alternatives to traditional chromatographic purification can achieve high purity while reducing environmental impact [7].

Economic Assessment of Production Routes

Economic assessment of production routes reveals that enzymatic methods offer significant cost advantages over traditional chemical synthesis despite potentially higher initial enzyme costs [6] [7] [13]. The elimination of organic solvents, reduced waste treatment costs, and improved yields contribute to overall economic benefits [6].

The reusability of immobilized enzymes provides substantial economic advantages, with PGA-750 maintaining approximately 90% relative yield after 7 reuse cycles [5] [6]. This reusability significantly reduces per-batch catalyst costs and improves process economics [5] [6].

Industrial-scale implementation of enzymatic processes demonstrates favorable economics with the 30 L pre-industrial scale production of cephalexin maintaining 93% average yield after 20 cycles [13]. The combination of high yields, enzyme reusability, and reduced environmental compliance costs makes enzymatic routes economically attractive [13].

Green chemistry implementations provide additional economic benefits through reduced raw material costs and waste treatment expenses [7]. Merck's redesigned process reduces raw material costs by 50% while increasing overall yield by more than 50%, demonstrating the economic viability of green chemistry approaches [7].

Environmental Impact Considerations

Environmental impact considerations strongly favor enzymatic and green chemistry approaches over traditional chemical synthesis methods [6] [16] [7]. Traditional chemical synthesis requires organic solvents, generates toxic waste, and operates under energy-intensive conditions [6].

Enzymatic synthesis operates in aqueous media under mild conditions, eliminating the need for organic solvents and reducing energy consumption [6]. The fully aqueous enzymatic synthesis of N-bromoacetyl-7-aminocephalosporanic acid represents a significant environmental improvement over chemical methods [6].

Cephalosporin wastewater from traditional production contains toxic organic compounds, inorganic salts, and active pharmaceutical ingredients that pose potential threats to environmental organisms [16]. The high chemical oxygen demand of such effluents increases treatment costs and environmental impact [16].

Life-cycle assessment data demonstrates substantial environmental benefits from green chemistry implementations [7]. The redesigned cephalosporin production process reduces water usage by 3.7 million gallons annually, equivalent to drinking water for approximately 21,000 people per year [7]. Carbon footprint reduction of 50% and energy usage reduction of 38% further demonstrate the environmental advantages of sustainable production methods [7].